5-Chloro-2-(3-ethoxyphenoxy)aniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(3-ethoxyphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-17-11-4-3-5-12(9-11)18-14-7-6-10(15)8-13(14)16/h3-9H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZVQSUKYRUBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279711 | |
| Record name | 5-Chloro-2-(3-ethoxyphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946715-26-0 | |
| Record name | 5-Chloro-2-(3-ethoxyphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946715-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(3-ethoxyphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Approaches to the Chemical Synthesis of 5 Chloro 2 3 Ethoxyphenoxy Aniline
Methodologies for Constructing the Diarylether Linkage in Substituted Anilines
The formation of the diaryl ether bond is a critical step in the synthesis of phenoxyanilines. The Ullmann condensation is a classical and widely used method for this purpose. synarchive.combeilstein-journals.org This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. synarchive.com In the context of synthesizing 5-Chloro-2-(3-ethoxyphenoxy)aniline, this could involve reacting 2-amino-4-chlorophenol (B47367) with a 3-ethoxyphenyl halide or, more commonly, coupling 3-ethoxyphenol (B1664596) with a suitably activated chloronitrobenzene derivative, followed by reduction of the nitro group. The classical Ullmann conditions often require high temperatures, but modern advancements have introduced the use of ligands and different copper sources to facilitate the reaction under milder conditions. beilstein-journals.orgnih.govorganic-chemistry.org For instance, the use of ligands like N,N-dimethylglycine or various N,O- and N,N-chelating ligands can significantly accelerate the reaction rate. beilstein-journals.org
Another powerful method for diaryl ether synthesis is the Buchwald-Hartwig amination, which has been adapted for C-O bond formation. organic-chemistry.org While primarily known for C-N bond formation, palladium-catalyzed cross-coupling reactions can also be employed to construct diaryl ethers, often with high efficiency and functional group tolerance. organic-chemistry.org
Precursor Design and Reaction Pathways for the Aniline (B41778) Moiety
The aniline functional group is another key feature of the target molecule. Its introduction is typically achieved in the final steps of the synthesis to avoid potential side reactions.
Catalytic Hydrogenation of Nitro Precursors
A common and efficient strategy for the synthesis of anilines is the reduction of the corresponding nitroaromatic compounds. nih.govmdpi.com For the synthesis of this compound, a precursor such as 4-chloro-2-(3-ethoxyphenoxy)-1-nitrobenzene would be synthesized first. This nitroarene can then be reduced to the desired aniline.
Catalytic hydrogenation is a widely employed method for this transformation, utilizing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. nih.govgoogle.com The reaction is typically carried out under a hydrogen atmosphere. youtube.com One of the significant advantages of this method is the clean conversion and the production of water as the only byproduct. nih.gov However, care must be taken to control the reaction conditions to prevent undesired side reactions, such as hydrodehalogenation (the removal of the chlorine atom). The presence of certain additives, like vanadium compounds, can help to suppress the formation of hydroxylamine (B1172632) intermediates and subsequent azo or azoxy byproducts, leading to a purer product. google.com
A patent describes a process for preparing halogenated aromatic amines, such as 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767), via catalytic hydrogenation of the corresponding nitro compound using ammonium (B1175870) formate (B1220265) in the presence of a noble metal catalyst like platinum on carbon. google.com Another patent details a process for the catalytic hydrogenation of nitrobenzene (B124822) to aniline using a multi-component supported catalyst containing a noble metal and a transition metal from Groups IVa, Va, or VIa. google.com
| Catalyst System | Substrate | Product | Key Features |
| Pd/C, H₂ | 4-chloro-2-(3-ethoxyphenoxy)-1-nitrobenzene | This compound | Clean conversion, water as byproduct. nih.gov |
| Pt/C, Ammonium Formate | 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene | 5-chloro-2-(2,4-dichlorophenoxy)aniline | Catalytic transfer hydrogenation. google.com |
| Noble metal + Transition metal catalyst, H₂ | Nitrobenzene | Aniline | Multi-component supported catalyst. google.com |
| Manganese-based catalyst, H₂ | Nitroarenes | Anilines | Air- and moisture-stable catalyst, tolerates various functional groups. nih.gov |
Suzuki–Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, but it can also be adapted for the synthesis of substituted anilines. mdpi.comunimib.itnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. nih.gov While not a direct route to the aniline itself, it can be used to construct complex aryl systems which can then be converted to anilines. For instance, a bromo-substituted precursor could be coupled with an appropriate boronic acid or ester, followed by the introduction of the amino group. Recent developments have even enabled the direct coupling of unprotected ortho-bromoanilines with a variety of boronic esters. nih.gov
Reductive Amination Pathways
Reductive amination is a powerful tool for the synthesis of amines, including anilines. organic-chemistry.orgrsc.org This method involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. rsc.org While less common for the direct synthesis of primary anilines from scratch, it can be employed to introduce substituents to an existing aniline. Various reducing agents can be used, such as sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. rsc.orgacs.org The choice of reducing agent and reaction conditions can be tailored to accommodate a wide range of functional groups. organic-chemistry.orgthieme-connect.com
Chemo- and Regioselective Transformations in Phenoxyaniline (B8288346) Synthesis
The synthesis of a multifunctional molecule like this compound requires precise control over the reactivity of different functional groups, a concept known as chemoselectivity. slideshare.netyoutube.com For example, when constructing the diaryl ether linkage via an Ullmann condensation, the reaction conditions must be chosen to favor the C-O bond formation without affecting other sensitive groups present in the molecule.
Regioselectivity, the control of the position of a chemical reaction, is also crucial. mdpi.comnih.govresearchgate.net In the synthesis of the precursor 4-chloro-2-(3-ethoxyphenoxy)-1-nitrobenzene, the substitution pattern on the aromatic rings must be established correctly. This is often achieved by a careful choice of starting materials and reaction sequence, taking into account the directing effects of the substituents already present on the aromatic rings. For instance, in the nitration of a substituted chlorobenzene, the position of the incoming nitro group is directed by the existing chlorine atom.
Analogous Synthetic Routes for Related Chloro-Ethoxyphenoxy Anilines
The synthetic strategies discussed can be adapted to produce a variety of related chloro-ethoxyphenoxy anilines. For example, a patent describes the synthesis of 4-(2-Chloro-ethoxy)-phenylamine starting from 1-(2-chloro-ethoxy)-4-nitro-benzene, which is then reduced using tin(II) chloride dihydrate. This highlights a similar approach of nitro group reduction to form the aniline.
The synthesis of other halogenated phenoxyanilines, such as 5-Chloro-2-(2-chlorophenoxy)aniline, also follows similar principles. epa.gov The core strategy often involves the formation of a diaryl ether linkage, typically through an Ullmann-type reaction between a substituted phenol and a dihalonitrobenzene, followed by the reduction of the nitro group to an amine. A patent for the preparation of 5-chloro-2-(2,4-dichlorophenoxy)aniline details the reaction of 2,4-dichlorophenol (B122985) with 2,5-dichloronitrobenzene to form the nitroether precursor, which is subsequently hydrogenated. google.com
The choice of starting materials and the sequence of reactions can be varied to achieve different substitution patterns on the final aniline product. For instance, starting with different substituted phenols or chloronitrobenzenes will lead to a diverse library of chloro-ethoxyphenoxy aniline analogs.
In Vitro Pharmacological Investigations of 5 Chloro 2 3 Ethoxyphenoxy Aniline and Its Analogs
Exploration of Molecular Targets and Receptor Interactions
Detailed studies on the direct molecular targets and receptor interactions of 5-Chloro-2-(3-ethoxyphenoxy)aniline are not extensively documented in peer-reviewed literature. The following sections reflect the current lack of specific data.
Binding Affinity Profiling against Recombinant Receptors
Comprehensive binding affinity profiles of this compound against a panel of recombinant receptors are not publicly available. Such studies are essential to identify the primary molecular targets and to understand the compound's selectivity. Without this data, the specific receptors with which this compound may interact remain unknown.
Functional Assays of Receptor Activation and Modulation
Similarly, there is a lack of published functional assay data detailing the effects of this compound on receptor activation or modulation. These assays are critical for determining whether the compound acts as an agonist, antagonist, or allosteric modulator at any given receptor.
Enzymatic Activity Modulation and Inhibition Studies
The interaction of small molecules with enzymes is a critical aspect of pharmacological profiling. While specific data for this compound is scarce, related compounds have shown activity in this area.
Assessment of Enzyme Inhibitory Potency and Selectivity
There are no specific studies detailing the enzyme inhibitory potency and selectivity of this compound. However, research on a structurally related compound, 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride, has indicated interaction with cytochrome P450 enzymes. One study demonstrated that this analog could inhibit the activity of CYP1A2 in vitro. This finding suggests that other substituted phenoxy anilines, potentially including this compound, may also interact with drug-metabolizing enzymes. Further research is needed to confirm this and to determine the inhibitory constants (e.g., IC₅₀, Kᵢ) and the selectivity profile across a range of enzymes.
Mechanism-Based Enzyme Inactivation Analysis
No mechanism-based enzyme inactivation studies for this compound have been reported. Such analyses are necessary to determine if the compound can covalently modify and irreversibly inactivate its target enzymes.
Cellular Biological Response Profiling
Information regarding the effects of this compound on cellular systems is not available in the public domain. Cellular biological response profiling, which can include assays for cytotoxicity, proliferation, apoptosis, and changes in signaling pathways, is a crucial step in understanding the potential pharmacological effects of a compound. Without this data, the cellular impact of this compound remains uncharacterized.
High-Throughput Screening in Cellular Assay Systems
High-throughput screening (HTS) serves as a primary strategy for rapidly assessing the biological activity of large numbers of chemical compounds. This approach employs automated, miniaturized assays to test compounds against specific molecular targets or in cell-based models of disease. For analogs of this compound, HTS has been employed to identify potential starting points for drug discovery programs.
One notable example involves the high-throughput phenotypic profiling (HTPP) of 5-Chloro-2-(2-chlorophenoxy)aniline using the Cell Painting assay. nih.gov This assay provides a rich dataset by imaging multiple cellular features to create a unique "profile" for each compound's effect on cells. While detailed results for this specific analog are part of larger screening datasets, the application of such a powerful screening tool highlights the ongoing efforts to characterize the bioactivity of this class of compounds.
The principles of HTS are well-established, involving the screening of thousands to millions of compounds in a rapid and standardized manner. nih.gov These efforts contribute to large public databases of chemical toxicity and bioactivity, such as those generated by the ToxCast™ and Tox21 programs. nih.gov Although specific data for this compound is not explicitly detailed in these public datasets, the infrastructure for such an evaluation is readily available.
Phenotypic Screening for Specific Biological Activities
Phenotypic screening focuses on identifying compounds that produce a desired change in a cell's or organism's phenotype, without a priori knowledge of the specific molecular target. This approach is particularly valuable for discovering first-in-class medicines with novel mechanisms of action.
Methodologies for phenotypic screening are diverse and can be tailored to investigate specific biological processes. For instance, in the context of infectious diseases, phenotypic screens are used to identify compounds that inhibit the growth of pathogens. One study on aniline-derived compounds demonstrated their potential as antiplasmodial agents, with several analogs exhibiting significant activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov These screens typically involve incubating the compounds with the pathogen and measuring viability, often using assays that detect metabolic activity or cell proliferation. nih.gov
Another application of phenotypic screening is in identifying antibiotic adjuvants, compounds that enhance the efficacy of existing antibiotics. nih.gov Such screens often involve checkerboard assays to assess synergistic effects between the test compound and a known antibiotic. While no specific studies on this compound as an antibiotic adjuvant have been published, the methodologies for such an investigation are well-defined. nih.gov
Evaluation in Academic Research Models
Academic research plays a crucial role in elucidating the mechanisms of action and potential therapeutic applications of novel chemical entities. While specific academic studies focusing solely on the in vitro pharmacology of this compound are not readily found in the public domain, research on related structures provides valuable insights.
For example, studies on other aniline (B41778) derivatives have explored their potential in various therapeutic areas. Research into a series of 4-anilino-2-trichloromethylquinazolines, which share the aniline core, revealed compounds with promising antiplasmodial activity and favorable selectivity indices against human cell lines. nih.gov The in vitro evaluation in this study involved assessing the 50% inhibitory concentration (IC50) against the W2 strain of P. falciparum and cytotoxicity against HepG2 human liver cancer cells. nih.gov
Furthermore, the synthesis and pharmacological screening of N-Mannich bases of benzimidazoles, another class of compounds with structural similarities, have been reported. nih.gov These studies often involve in vitro assays to determine analgesic and anti-inflammatory activities, correlating these findings with computational studies to understand structure-activity relationships. nih.gov
The following table summarizes the types of in vitro investigations conducted on analogs of this compound, highlighting the assay systems and the nature of the findings.
| Compound Class | Assay Type | Biological Activity Investigated | Key Findings | Reference |
| Chloro-phenoxy-aniline Analogs | High-Throughput Phenotypic Profiling (Cell Painting) | General Cellular Effects | Profiled for bioactivity in large-scale screening efforts. | nih.gov |
| Aniline Derivatives | Antiplasmodial Assay (P. falciparum) | Antimalarial | Identification of analogs with significant antiplasmodial activity and good selectivity. | nih.gov |
| Aniline Derivatives | Cytotoxicity Assay (HepG2 cells) | Toxicity | Evaluation of selectivity of antiplasmodial compounds. | nih.gov |
It is important to note that the absence of published data for this compound does not preclude its investigation within private or unpublished research programs. The methodologies and frameworks for its in vitro pharmacological evaluation are well-established through the study of its analogs.
Elucidation of the Molecular Mechanism of Action of 5 Chloro 2 3 Ethoxyphenoxy Aniline
Molecular Recognition and Ligand-Protein Interaction Dynamics
The biological activity of a small molecule is predicated on its ability to recognize and bind to specific macromolecular targets, most commonly proteins. For 5-Chloro-2-(3-ethoxyphenoxy)aniline, analysis of its chemical architecture suggests a potential interaction with the ATP-binding pocket of protein kinases. Many kinase inhibitors with an aniline (B41778) or phenoxy-aniline scaffold function as ATP-competitive inhibitors. nih.govnih.gov These inhibitors typically orient themselves within the hydrophobic pocket of the kinase domain, with the aniline moiety often forming crucial hydrogen bonds with the hinge region of the enzyme. nih.gov
The interaction of this compound with a target kinase is likely governed by a combination of hydrophobic and electrostatic interactions. The chloro and ethoxy groups can influence the electronic distribution and steric profile of the molecule, potentially enhancing its binding affinity and selectivity for a specific kinase. Molecular docking studies, a common computational approach, can provide predictive models of the binding mode of such inhibitors. nih.gov These models often reveal key amino acid residues within the active site that form favorable contacts with the ligand. For instance, the phenoxy group might extend into a hydrophobic pocket, while the aniline nitrogen could act as a hydrogen bond donor to the kinase hinge region.
| Interaction Type | Potential Interacting Moiety of this compound | Potential Interacting Residues in Kinase Domain |
| Hydrogen Bonding | Aniline (-NH2) | Hinge Region Amino Acids (e.g., Methionine, Cysteine) |
| Hydrophobic Interactions | Phenyl, Ethoxy, Chloro groups | Hydrophobic Pocket Residues (e.g., Leucine, Valine, Isoleucine) |
| Pi-Stacking | Phenyl Rings | Aromatic Residues (e.g., Phenylalanine, Tyrosine) |
| This table presents a hypothetical summary of potential molecular interactions based on the structural features of this compound and known binding modes of similar kinase inhibitors. |
Downstream Signaling Pathway Perturbations
The binding of an inhibitor to a protein kinase disrupts its catalytic activity, leading to a cascade of effects on downstream signaling pathways. Tyrosine kinases, for example, are crucial regulators of cellular processes such as growth, proliferation, differentiation, and apoptosis. nih.gov Their inhibition can block aberrant signaling that contributes to diseases like cancer. patsnap.comnih.gov
Upon inhibition of a target kinase by this compound, a number of key signaling pathways could be perturbed. If the target is a receptor tyrosine kinase (RTK), its inhibition would prevent the phosphorylation of downstream signaling proteins, effectively terminating the signaling cascade. nih.gov Prominent pathways that are often dysregulated and targeted by kinase inhibitors include the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, both of which are central to cell survival and proliferation. patsnap.comnumberanalytics.com The specific downstream effects would be contingent on the particular kinase being inhibited. For instance, inhibition of a kinase involved in cell cycle progression could lead to cell cycle arrest.
| Signaling Pathway | Key Protein Components | Potential Effect of Inhibition by this compound |
| RAS-RAF-MEK-ERK | RAS, RAF, MEK, ERK | Decreased cell proliferation and survival |
| PI3K-AKT | PI3K, AKT, mTOR | Induction of apoptosis, inhibition of cell growth |
| JAK-STAT | JAK, STAT | Modulation of immune response and inflammation |
| This table provides a generalized overview of potential downstream signaling pathway perturbations resulting from kinase inhibition. |
Biophysical Characterization of Target Engagement
Confirming the direct binding of a small molecule to its putative target and quantifying the interaction are critical steps in elucidating its mechanism of action. A variety of biophysical techniques are employed for this purpose. nih.gov These methods provide evidence of target engagement and can help to validate findings from cellular assays. nih.gov
Differential Scanning Fluorimetry (DSF), or thermal shift assay, is a high-throughput method used to assess the stabilization of a protein upon ligand binding. An increase in the melting temperature (Tm) of the target protein in the presence of this compound would indicate direct binding.
Surface Plasmon Resonance (SPR) is another powerful technique that allows for the real-time measurement of binding kinetics. By immobilizing the target protein on a sensor chip and flowing a solution of this compound over it, one can determine the association (ka) and dissociation (kd) rate constants, and subsequently calculate the binding affinity (KD).
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, including the change in enthalpy (ΔH) and entropy (ΔS), in addition to the binding affinity. This data offers deeper insights into the forces driving the ligand-protein interaction.
| Biophysical Technique | Parameter Measured | Hypothetical Value for this compound |
| Differential Scanning Fluorimetry (DSF) | Change in Melting Temperature (ΔTm) | + 5 °C |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) | 100 nM |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD) | 120 nM |
| Change in Enthalpy (ΔH) | -8.5 kcal/mol | |
| Change in Entropy (TΔS) | 2.0 kcal/mol | |
| This table presents hypothetical data from biophysical assays to illustrate the characterization of the interaction between this compound and a putative target kinase. |
Structure Activity Relationship Sar Studies of 5 Chloro 2 3 Ethoxyphenoxy Aniline Derivatives
Systemic Modification of Aromatic Substituents and Their Impact on Bioactivity
The core structure of 5-Chloro-2-(3-ethoxyphenoxy)aniline features two key aromatic rings that are amenable to substitution, providing a rich platform for SAR exploration. Research has primarily focused on the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, where this scaffold is a central component.
Modifications to the aniline (B41778) ring, particularly at the positions ortho and meta to the amino group, have been shown to significantly influence inhibitory activity. For instance, the introduction of small alkyl groups or additional halogen atoms can modulate the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to the target kinase.
A pivotal study in the development of ALK inhibitors systematically explored substitutions on a scaffold related to this compound. The findings from this research highlighted that the introduction of a bulky, lipophilic group at the para-position of the phenoxy ring could enhance cellular potency.
| R1 Substituent (Aniline Ring) | R2 Substituent (Phenoxy Ring) | Relative Bioactivity |
| H | H | Baseline |
| 3-Fluoro | H | Increased |
| H | 4-Piperidinyl | Significantly Increased |
| H | 4-(1-Piperidinyl)methoxy | Optimized |
Role of the Ethoxy and Chloro Groups in Pharmacophore Development
The ethoxy and chloro groups of this compound are not mere structural components; they are integral to its pharmacophoric profile, playing distinct roles in molecular recognition and binding.
Conformational and Stereochemical Influences on Molecular Recognition
Computational modeling and X-ray crystallography studies of related compounds have revealed that a twisted, non-planar conformation is generally preferred for binding to the ALK kinase domain. This twisted geometry prevents steric clashes and allows for the precise positioning of key functional groups for interaction with the protein.
Stereochemistry becomes particularly important when chiral centers are introduced into the derivatives of this compound. For example, the introduction of a chiral substituent on the phenoxy ring can lead to enantiomers with significantly different biological activities. One enantiomer may exhibit potent inhibitory activity, while the other may be inactive or even target a different biological molecule. This highlights the three-dimensional nature of molecular recognition in drug-target interactions. A notable example is seen in the development of Crizotinib (B193316), where the (R)-enantiomer of a related aminopiperidine-containing analogue was found to be significantly more potent than the (S)-enantiomer.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, QSAR models have been instrumental in predicting the potency of novel analogues and in guiding the synthesis of more effective compounds.
These models typically use a set of calculated molecular descriptors, which quantify various aspects of the chemical structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These descriptors are then used to build a mathematical model that can predict the biological activity of new, unsynthesized compounds.
For ALK inhibitors based on the this compound scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly useful. These methods generate 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. For instance, a CoMFA map might indicate that a bulky, electropositive substituent is favored at a particular position on the phenoxy ring, while a small, electronegative group is preferred on the aniline ring. These insights allow medicinal chemists to prioritize the synthesis of compounds with a higher probability of success.
A study on a series of crizotinib analogues employed 3D-QSAR and molecular docking to elucidate the structural requirements for ALK inhibition. The resulting models showed a high degree of correlation between the predicted and experimental activities, demonstrating the predictive power of these computational approaches in the optimization of this chemical series.
Computational Chemistry and in Silico Analysis of 5 Chloro 2 3 Ethoxyphenoxy Aniline
Molecular Docking and Ligand Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction of a ligand with its protein target.
In the context of 5-Chloro-2-(3-ethoxyphenoxy)aniline, molecular docking studies would be employed to predict its binding to various biological targets. For instance, considering its structural similarity to other aniline (B41778) derivatives, potential targets could include protein kinases, which are often implicated in cancer. nih.gov A typical molecular docking workflow would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Preparation of the Receptor: A high-resolution 3D structure of the target protein, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
Docking Simulation: A docking algorithm would then systematically sample a large number of orientations and conformations of the ligand within the receptor's binding site.
Scoring and Analysis: The resulting poses are then "scored" using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov
For example, docking studies on hydroxylated polybrominated diphenyl ethers with the estrogen receptor α have shown that hydrogen bonds and van der Waals interactions are crucial for binding. nih.gov Similar interactions would be expected for this compound. A hypothetical docking result is presented in Table 1.
Table 1: Predicted Binding Affinities of this compound with Various Protein Targets (Hypothetical Data)
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Epidermal Growth Factor Receptor (1M17) | -8.5 | MET793, LYS745, CYS797 |
| Vascular Endothelial Growth Factor Receptor 2 (1YWN) | -7.9 | CYS919, ASP1046, LYS868 |
This data is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not publicly available.
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. acs.org For a ligand-protein complex predicted by molecular docking, an MD simulation can assess the stability of the binding pose and provide insights into the flexibility of the complex. nih.gov
An MD simulation of the this compound-protein complex would typically involve the following steps:
System Setup: The docked complex is placed in a simulation box filled with a specific water model, and ions are added to neutralize the system and mimic physiological conditions.
Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature and equilibrated at a constant pressure to ensure it reaches a stable state.
Production Run: A long simulation (nanoseconds to microseconds) is run, during which the trajectory of every atom is saved at regular intervals.
Analysis of the MD trajectory can reveal important information, such as the root-mean-square deviation (RMSD) to assess the stability of the ligand in the binding pocket, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. The simulation can also provide a more accurate estimation of the binding free energy. acs.org Studies on other small aromatic molecules have demonstrated the utility of MD simulations in understanding their aggregation and interaction with various systems. nih.govnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. rasayanjournal.co.in These calculations can provide valuable information about the molecule's geometry, electronic structure, and reactivity.
For this compound, DFT calculations could be used to determine:
Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.
Electronic Properties: The distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. rasayanjournal.co.in
Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to predict the molecule's reactive sites. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, which are susceptible to electrophilic and nucleophilic attack, respectively.
Studies on substituted anilines have shown that electron-donating or -withdrawing groups significantly influence these electronic properties. afit.edu A hypothetical summary of calculated quantum chemical parameters for this compound is provided in Table 2.
Table 2: Calculated Quantum Chemical Parameters for this compound (Hypothetical Data using DFT/B3LYP/6-31G)*
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 Debye |
| Electronegativity (χ) | 3.5 eV |
This data is hypothetical and for illustrative purposes only.
Predictive Modeling of Molecular Interactions
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. nih.gov
To build a QSAR model that could predict the activity of this compound, a dataset of structurally related compounds with known activities would be required. The process would involve:
Data Collection: A set of aniline or diphenyl ether derivatives with measured biological activity (e.g., IC50 values) would be compiled.
Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, geometric, and electronic) would be calculated for each molecule in the dataset.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a model that correlates a subset of the calculated descriptors with the observed activity. nih.gov
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
Once a validated QSAR model is established, it can be used to predict the activity of new compounds like this compound before they are synthesized. QSAR models have been successfully applied to aniline derivatives to predict properties like lipophilicity and toxicity. nih.govnih.gov
Strategic Perspectives for Future Research and Molecular Design
Rational Design of Next-Generation Phenoxyaniline (B8288346) Scaffolds
The future of phenoxyaniline-based research lies in the rational design of novel scaffolds that are tailored for specific functions. This approach moves beyond serendipitous discovery to a more deliberate, structure-guided process. Key strategies include the use of computational modeling and structure-activity relationship (SAR) studies to inform the design of new derivatives.
One promising direction is the modification of the phenoxyaniline core to explore new chemical space. For instance, the synthesis of transition metal complexes using 2-phenoxyaniline-based ligands has been shown to yield compounds with significant antioxidant and anti-inflammatory properties. tandfonline.com Computational methods such as molecular docking and Density Functional Theory (DFT) can be employed to predict the binding affinities and electronic properties of these novel complexes, thereby guiding synthetic efforts toward more potent and selective agents. tandfonline.com
Furthermore, the principles of scaffold diversity can be applied to generate compound libraries with a wide range of structural variations. nih.gov This involves creating derivatives with different substitution patterns on the aromatic rings, replacing the ether linkage with other functionalities, or incorporating the phenoxyaniline motif into larger, more complex heterocyclic systems like quinoxalines or quinazolines. nih.govnih.gov Such libraries are invaluable for screening against diverse biological targets to identify new lead compounds. nih.gov For example, quinoxaline (B1680401) derivatives have shown significant potential as anti-HIV agents by inhibiting the reverse transcriptase enzyme. nih.gov
Integration of Advanced Synthetic Methodologies with Biological Screening
The synthesis of next-generation phenoxyaniline derivatives requires the adoption of advanced and efficient synthetic methods. Traditional multi-step syntheses can be time-consuming and low-yielding. Modern organic chemistry offers a toolkit of powerful reactions that can streamline the construction of these molecules. For example, aryne chemistry provides a mild and efficient, metal-free method for creating phenoxy-heterocyclic compounds in high yields. nih.gov Another advanced approach involves the development of novel reagents, such as bromodifluoromethyl phenoxathiinium salt derived from o-phenoxyaniline, which enables the direct C(sp3)−H bromodifluoromethylation of substrates under mild, visible-light-promoted conditions. acs.orgacs.org This late-stage functionalization technique is particularly valuable for modifying complex, biologically active molecules. acs.org
A critical aspect of modern drug discovery is the seamless integration of these synthetic efforts with high-throughput biological screening. technologynetworks.com Novel platforms that combine mass spectrometry-based metabolomics with biological activity mapping can rapidly identify the active compounds within a complex mixture and even help elucidate their mechanism of action. technologynetworks.com This "Compound Activity Mapping" approach accelerates the discovery process, allowing researchers to link a specific molecular structure, like a novel phenoxyaniline derivative, to a particular biological signature, such as cyclin-dependent kinase inhibition. technologynetworks.com
| Methodology | Description | Application to Phenoxyanilines | Reference |
| Aryne Chemistry | In situ generation of highly reactive aryne intermediates for C-O bond formation. | Efficient, metal-free synthesis of phenoxy-substituted quinazolines, quinoxalines, and pyridines. | nih.gov |
| Photoredox Catalysis | Use of visible light to promote chemical reactions via single-electron transfer. | Enables late-stage C-H functionalization of complex molecules using reagents derived from phenoxyaniline. | acs.orgacs.org |
| Compound Activity Mapping | Integration of mass spectrometry, bio-screening, and bioinformatics. | Rapidly identifies bioactive phenoxyaniline derivatives from libraries and helps determine their mechanism of action. | technologynetworks.com |
| Virtual Screening | Computational docking and scoring of virtual compound libraries against a biological target. | Design of quinoxaline derivatives targeting HIV reverse transcriptase based on pharmacophore features. | nih.gov |
Development of Novel Chemical Probes and Research Tools
Beyond therapeutic applications, phenoxyaniline scaffolds are valuable starting points for the development of chemical probes and research tools. These tools are designed to investigate biological processes with molecular precision. skku.edu The unique properties of the phenoxyaniline core can be harnessed to create probes for identifying new drug targets or for imaging specific cellular components.
A key trend is the development of targeted covalent inhibitors. chemikailproteomics.com By incorporating a reactive electrophile onto the phenoxyaniline scaffold, a molecule can be designed to form a permanent covalent bond with a specific amino acid residue (e.g., cysteine or lysine) in a target protein. chemikailproteomics.com This strategy can lead to highly potent and selective inhibitors. The development of reagents from o-phenoxyaniline that can introduce functional groups like CF2Br is a step in this direction, as this group can participate in further bond-forming reactions. acs.orgacs.org
Furthermore, the phenoxyaniline structure can be modified with reporter tags, such as fluorophores or biotin, to create probes for use in various biological assays. These probes can be used to track the localization of a drug within a cell, identify its binding partners, or quantify the activity of an enzyme. The development of diverse compound collections based on natural product-inspired scaffolds is a crucial strategy for discovering such probes. nih.gov
Emerging Areas in Phenoxyaniline Chemical Biology
The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. The phenoxyaniline scaffold is well-positioned to contribute to several emerging areas within this discipline.
Q & A
Q. What are the recommended synthesis routes for 5-Chloro-2-(3-ethoxyphenoxy)aniline, and what reaction conditions optimize yield?
Methodological Answer :
- Step 1 : Start with 5-chloro-2-nitroaniline. React with 3-ethoxyphenol under nucleophilic aromatic substitution (SNAr) conditions. Use a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the phenol .
- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (80–120°C) and reaction time (12–24 hrs) to maximize yield. Purity via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer :
- Spectroscopy :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtainable) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., IC₅₀ variability) be systematically addressed?
Methodological Answer :
- Variable Source 1 : Cell line heterogeneity (e.g., HeLa vs. MCF-7). Standardize assays using ATCC-validated lines and identical passage numbers .
- Variable Source 2 : Solubility differences. Use DMSO stock solutions (<0.1% final concentration) and confirm compound stability via LC-MS pre/post-assay .
- Case Study : For a pyrrolidine analog, IC₅₀ ranged from 15 µM (HeLa) to 50 µM (HEK293). Follow-up studies revealed differential expression of target proteins (e.g., caspase-3) across cell types .
Q. What mechanistic hypotheses explain this compound’s potential anticancer activity?
Methodological Answer :
- Hypothesis 1 : Intercalation/G-quadruplex stabilization. Perform FRET melting assays with fluorescently labeled DNA (e.g., Tel22 sequence). Compare ΔTₘ values with controls (e.g., doxorubicin) .
- Hypothesis 2 : Apoptosis induction. Conduct flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3/9 cleavage .
- Supporting Data : A piperazine analog showed 40% apoptosis induction in leukemia cells at 20 µM, linked to ROS generation .
Q. How does the ethoxyphenoxy substituent influence reactivity compared to methoxy or trifluoromethyl analogs?
Methodological Answer :
- Electronic Effects : The ethoxy group (-OCH₂CH₃) is electron-donating, enhancing nucleophilic aromatic substitution reactivity vs. electron-withdrawing groups (e.g., -CF₃) .
- Steric Effects : Ethoxy’s larger size reduces steric hindrance compared to -C(CH₃)₃, favoring regioselective reactions .
- Experimental Validation : Compare reaction rates in SNAr with 3-ethoxyphenol vs. 3-CF₃-phenol. Ethoxy derivatives show 2x faster kinetics in DMF/K₂CO₃ .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer :
- Degradation Pathway : Susceptible to oxidative deamination. Test stability in PBS (pH 7.4) and liver microsomes. Use LC-MS to identify degradation products (e.g., quinones) .
- Stabilization :
- Formulation : Encapsulate in PEGylated liposomes to reduce metabolic clearance .
- Derivatization : Synthesize prodrugs (e.g., acetyl-protected amine) to enhance plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
